Cas no 54946-38-2 (b-D-Ribofuranoside, methyl5-deoxy-5-[(2-ethoxyethyl)amino]-2,3-O-(1-methylethylidene)-, hydrochloride(9CI))

b-D-Ribofuranoside, methyl5-deoxy-5-[(2-ethoxyethyl)amino]-2,3-O-(1-methylethylidene)-, hydrochloride(9CI) structure
54946-38-2 structure
Product Name:b-D-Ribofuranoside, methyl5-deoxy-5-[(2-ethoxyethyl)amino]-2,3-O-(1-methylethylidene)-, hydrochloride(9CI)
CAS No:54946-38-2
MF:C13H26ClNO5
MW:311.802243709564
CID:379597
PubChem ID:24193685
Update Time:2025-04-19

b-D-Ribofuranoside, methyl5-deoxy-5-[(2-ethoxyethyl)amino]-2,3-O-(1-methylethylidene)-, hydrochloride(9CI) Chemical and Physical Properties

Names and Identifiers

    • b-D-Ribofuranoside, methyl5-deoxy-5-[(2-ethoxyethyl)amino]-2,3-O-(1-methylethylidene)-, hydrochloride(9CI)
    • 2-ethoxy-N-[(4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl]ethanamine,hydrochloride
    • NSC-155958
    • NSC155958
    • DTXSID10638393
    • 54946-38-2
    • Methyl 5-deoxy-5-[(2-ethoxyethyl)amino]-2,3-O-(1-methylethylidene)pentofuranoside--hydrogen chloride (1/1)
    • Inchi: 1S/C13H25NO5.ClH/c1-5-16-7-6-14-8-9-10-11(12(15-4)17-9)19-13(2,3)18-10;/h9-12,14H,5-8H2,1-4H3;1H
    • InChI Key: UWRCUVGKVAVDED-UHFFFAOYSA-N
    • SMILES: Cl.O1C(C)(C)OC2C(OC)OC(CNCCOCC)C12

Computed Properties

  • Exact Mass: 311.1499506g/mol
  • Monoisotopic Mass: 311.1499506g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 286
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
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